1,4-Bis(dicyclohexylphosphino)butane

Catalog No.
S1894963
CAS No.
65038-36-0
M.F
C28H52P2
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(dicyclohexylphosphino)butane

CAS Number

65038-36-0

Product Name

1,4-Bis(dicyclohexylphosphino)butane

IUPAC Name

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane

Molecular Formula

C28H52P2

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2

InChI Key

WNZGLXFLSFWPMP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Ligand for Transition Metal Catalysis:

1,4-Bis(dicyclohexylphosphino)butane, also known as dcypb, is a bifunctional phosphine ligand commonly employed in scientific research for transition metal catalysis. Its structure features two dicyclohexylphosphine groups connected by a four-carbon butane chain. The bulky cyclohexyl groups contribute to the steric properties of the ligand, influencing the reactivity and selectivity of the catalyst. Source: Sigma-Aldrich:

Applications in Cross-Coupling Reactions:

dcypb finds particular utility in various cross-coupling reactions, a fundamental tool for organic synthesis. These reactions involve the formation of carbon-carbon bonds between two distinct organic fragments. dcypb's ability to form stable complexes with transition metals like palladium, nickel, and copper makes it a versatile ligand for numerous cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds between aryl/vinyl halides and amine/amide nucleophiles. Source: ScienceDirect - Buchwald–Hartwig amination:
  • Suzuki-Miyaura coupling: This reaction facilitates the coupling of aryl/vinyl boronic acids with various electrophiles. Source: Nature - Palladium-catalyzed cross-coupling reactions of organoboron compounds:
  • Stille coupling: This reaction enables the formation of carbon-carbon bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction allows for the coupling of terminal alkynes with aryl/vinyl halides to form carbon-carbon bonds with a carbon-carbon triple bond. Source: Angewandte Chemie International Edition - Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Vinyl Halides: A Convenient Synthesis of Internal Alkynes:

These are just a few examples, and dcypb's versatility extends to other cross-coupling reactions as well.

Additional Applications:

Beyond cross-coupling reactions, dcypb shows promise in other areas of scientific research. Due to its ability to form stable metal complexes and its tunable steric and electronic properties, dcypb is being explored in:

  • Catalytic functionalization of C-H bonds: This emerging field aims to directly modify carbon-hydrogen bonds in organic molecules, offering a more efficient and selective approach to organic synthesis. Source: Ereztech - 1,4-Bis(dicyclohexylphosphino)butane:

1,4-Bis(dicyclohexylphosphino)butane, also known as dcypb, is a white crystalline powder ([Ereztech]) with the chemical formula C28H52P2 []. It is a phosphine ligand commonly used in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions []. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds between various organic molecules.


Molecular Structure Analysis

The key feature of dcypb's structure is the central butane chain (CH2)4, which provides flexibility. On either end are dicyclohexylphosphine groups ((C6H11)2P), where two cyclohexyl rings (C6H11) are attached to a central phosphorus atom (P). These bulky cyclohexyl groups sterically hinder the approach of other molecules to the palladium center, influencing the reaction selectivity [].


Chemical Reactions Analysis

dcypb's primary function is as a ligand in palladium-catalyzed cross-coupling reactions. Here, the palladium center forms a complex with dcypb and other reaction components, facilitating the desired carbon-carbon bond formation. Some of the common cross-coupling reactions involving dcypb include:

  • Buchwald-Hartwig coupling: This reaction forms an aryl-aryl or aryl-alkyl bond [].

Balanced Chemical Equation:

Ar-X + R-B(OH)2 -> Ar-R + NaX + B(OH)3 (where Ar is an aryl group, X is a leaving group, R is an alkyl group, and B(OH)2 is a pinacol boronate) [].

  • Suzuki-Miyaura coupling: This reaction forms a C-C bond between an aryl or vinyl halide and a boronic acid [].

Balanced Chemical Equation:

Ar-X + R-B(OH)2 -> Ar-R + NaX + B(OH)3 (where Ar is an aryl group, X is a leaving group, and R is an aryl or vinyl group) [].

  • Stille coupling: This reaction forms a C-C bond between an alkyl, vinyl, or aryl halide and a tin reagent [].

Balanced Chemical Equation:

R-X + R'-SnR3 -> R-R' + RXSnR2 (where R and R' are alkyl, vinyl, or aryl groups, X is a leaving group, and SnR3 is a trialkyltin reagent) [].


Physical And Chemical Properties Analysis

  • Melting point: 99-104 °C [].
  • Boiling point: Not readily available.
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Air and moisture sensitive [].

dcypb acts as a bidentate ligand, meaning it donates two electron pairs to the palladium center through the phosphorus atoms. This creates a stable complex that activates the organic substrates and facilitates the reductive elimination step, where the new C-C bond is formed []. The bulky cyclohexyl groups influence the reaction regioselectivity and chemoselectivity by controlling the steric interactions between the substrates and the palladium center.

XLogP3

7.6

Wikipedia

1,4-Bis(dicyclohexylphosphino)butane

Dates

Modify: 2023-08-16

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